3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and thiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the thiadiazole ring can undergo oxidation to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring, for example, is known to interact with metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the thiadiazole ring.
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide: Lacks the chlorophenyl group.
3-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide: Lacks the mercapto group.
Uniqueness
The presence of both the thiadiazole and isoxazole rings, along with the chlorophenyl group, makes 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c1-6-9(11(19)15-12-16-17-13(21)22-12)10(18-20-6)7-4-2-3-5-8(7)14/h2-5H,1H3,(H,17,21)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHFCOEPSUDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NNC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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